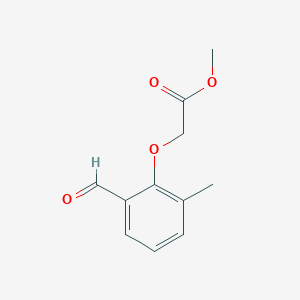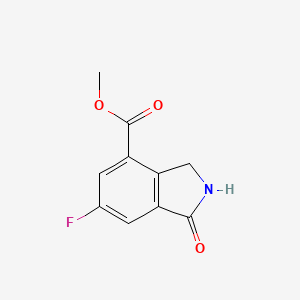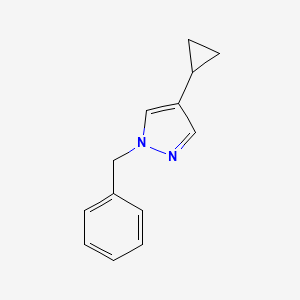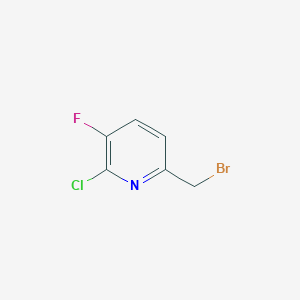
Cyclobutanecarboxylic acid, 3-cyano-3-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- is an organic compound with the molecular formula C6H6FNO2 It is a derivative of cyclobutanecarboxylic acid, where a cyano group and a fluoro group are attached to the third carbon of the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with suitable reagents to introduce the cyano and fluoro groups. For example, the reaction of cyclobutanecarboxylic acid with cyanogen bromide and a fluorinating agent under controlled conditions can yield the desired product.
Industrial Production Methods
Industrial production of cyclobutanecarboxylic acid, 3-cyano-3-fluoro- typically involves large-scale synthesis using readily available starting materials. One method involves the use of methyl acrylate and 1,1-dichloro-2,2-difluoroethylene as raw materials. These compounds undergo addition, hydrolysis, and hydrogenation reactions to produce cyclobutanecarboxylic acid, 3-cyano-3-fluoro- in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of cyclobutanecarboxamide derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products
Oxidation: Cyclobutanecarboxylic acid derivatives.
Reduction: Cyclobutanecarboxamide derivatives.
Substitution: Various substituted cyclobutanecarboxylic acids.
Wissenschaftliche Forschungsanwendungen
Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclobutanecarboxylic acid, 3-cyano-3-fluoro- involves its interaction with specific molecular targets. The cyano and fluoro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- can be compared with other similar compounds, such as:
Cyclobutanecarboxylic acid: Lacks the cyano and fluoro groups, resulting in different chemical properties and reactivity.
3-Fluorocyclobutanecarboxylic acid: Contains only the fluoro group, leading to distinct reactivity and applications.
Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- is unique due to the presence of both cyano and fluoro groups, which impart specific chemical and biological properties that are not observed in its analogs.
Eigenschaften
Molekularformel |
C6H6FNO2 |
|---|---|
Molekulargewicht |
143.12 g/mol |
IUPAC-Name |
3-cyano-3-fluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6FNO2/c7-6(3-8)1-4(2-6)5(9)10/h4H,1-2H2,(H,9,10) |
InChI-Schlüssel |
OBWFMCVDZGGJNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C#N)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


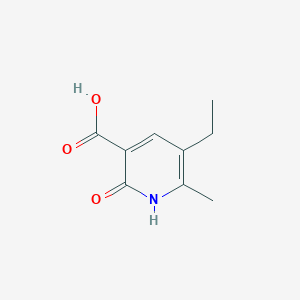
![(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13895356.png)
![5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine](/img/structure/B13895357.png)
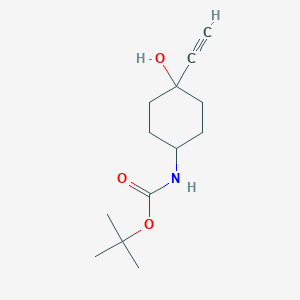
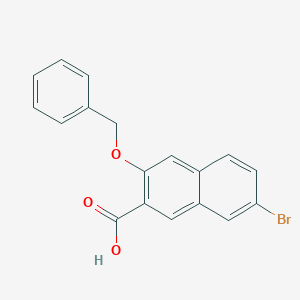
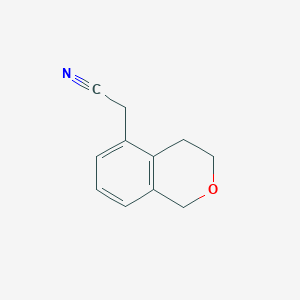
![N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide](/img/structure/B13895384.png)

